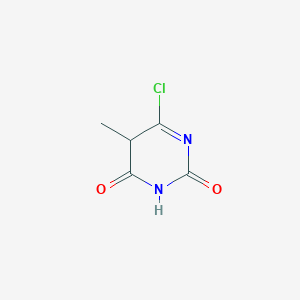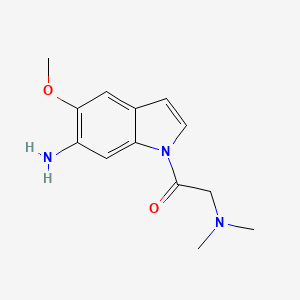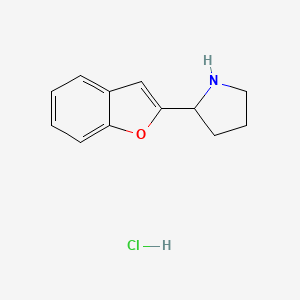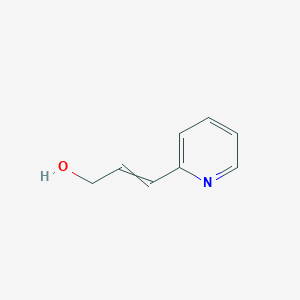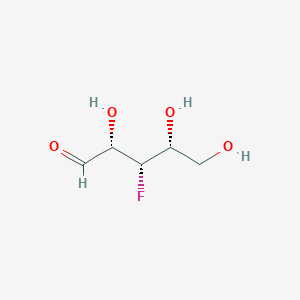
3-(aminooxy)-N-methylpropanamide
Übersicht
Beschreibung
3-(aminooxy)-N-methylpropanamide is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(aminooxy)-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(aminooxy)-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Polyamine Biosynthesis : 1-Aminooxy-3-aminopropane, a related compound, has been identified as a potent inhibitor of enzymes involved in polyamine biosynthesis. It inhibits ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase without affecting other pyridoxal phosphate-containing enzymes like tyrosine aminotransferase. This inhibition has implications in the growth of HL-60 promyelocytic leukemia cells (Khomutov et al., 1985).
Design of New Enzyme Inhibitors : 2-Substituted 3-(aminooxy)propanamines, including compounds structurally similar to 3-(aminooxy)-N-methylpropanamide, have been synthesized and found to be powerful inhibitors of ornithine decarboxylase. They have shown superiority over other compounds in inhibiting the growth of human T24 bladder carcinoma cells (Staněk et al., 1992).
Reduction of Acrylamide Formation in Food Processing : 3-Aminopropanamide, closely related to 3-(aminooxy)-N-methylpropanamide, can reduce acrylamide formation during thermal treatment by forming adducts with acrylamide. This has implications in food safety, as it reduces the cytotoxicity associated with acrylamide in thermal-processed foods (Wu et al., 2018).
Synthesis of Pharmacologically Active Compounds : N,N-Disubstituted-amino-N-methoxy-N-methylpropanamides have been prepared as aminoacyl cation equivalents and used to synthesize pharmacologically active compounds like amino ketones and C-glycosides (Selvamurugan & Aidhen, 2002).
Monitoring Uptake and Metabolism in Cultured Cells : A method has been developed for determining polyamines and their aminooxy analogues in cultured cells. This method facilitates the study of the stability and uptake of compounds like 1-aminooxy-3-aminopropane in cell culture media, providing insights into cellular processes (Hyvönen et al., 1992).
Synthesis of Amino Acid Derivatives for Anticancer Agents : Functionalized amino acid derivatives, including those similar to 3-(aminooxy)-N-methylpropanamide, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, showing potential in designing new anticancer agents (Kumar et al., 2009).
Eigenschaften
IUPAC Name |
3-aminooxy-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6-4(7)2-3-8-5/h2-3,5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVFDJIZISANTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminooxy)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B7942711.png)

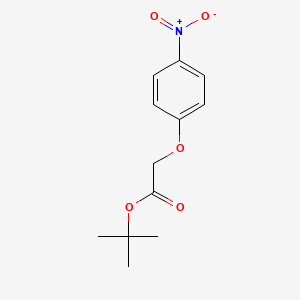
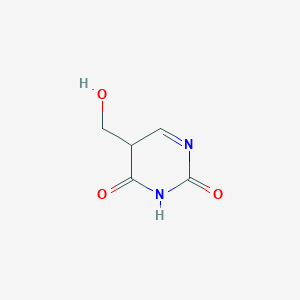

![Tert-butyl-5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B7942763.png)
